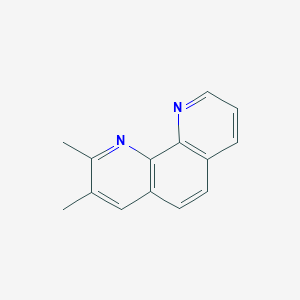
2,3-Dimethyl-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1,10-phenanthroline is an organic compound belonging to the class of phenanthrolines. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 2 and 3 positions of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry, forming stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,10-phenanthroline typically involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. The process begins with the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene. The dehydration of glycerol produces acrolein, which then condenses with the amine, followed by cyclization to form the phenanthroline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups at the 2 and 3 positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion (PMS) in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This property is particularly significant in the inhibition of zinc metallopeptidases, which play a crucial role in various biological processes .
Comparación Con Compuestos Similares
Neocuproine (2,9-Dimethyl-1,10-phenanthroline): Similar to 2,3-Dimethyl-1,10-phenanthroline but with methyl groups at the 2 and 9 positions.
1,10-Phenanthroline: The parent compound without any methyl substitutions.
Bathocuproine: A derivative with phenyl substituents at the 4 and 7 positions, used for its unique chelating properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chelating properties and reactivity. The presence of methyl groups at the 2 and 3 positions enhances its stability and makes it a valuable ligand in various chemical and biological applications .
Propiedades
Número CAS |
52136-77-3 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2,3-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-8-12-6-5-11-4-3-7-15-13(11)14(12)16-10(9)2/h3-8H,1-2H3 |
Clave InChI |
BEHYHCBDZZQSBV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


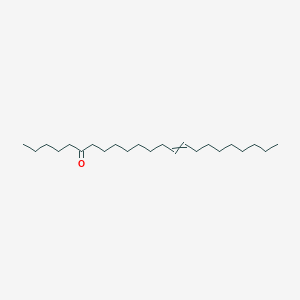
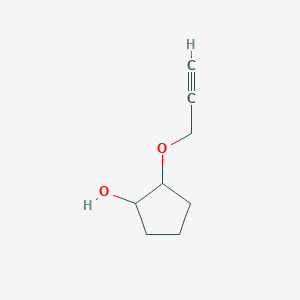
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
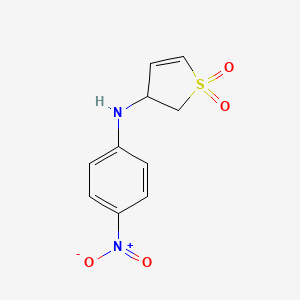
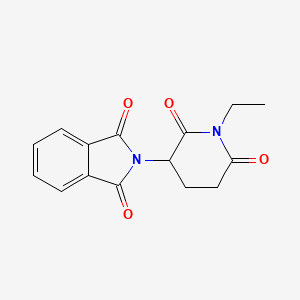
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
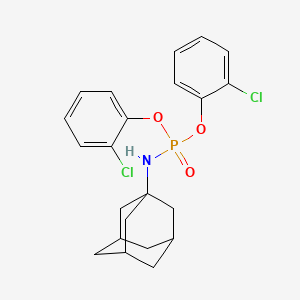
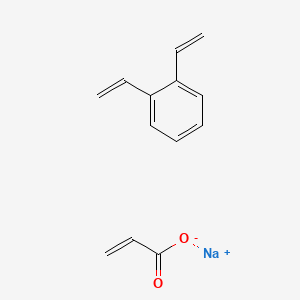
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
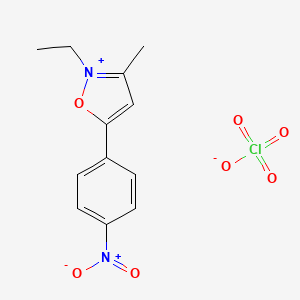
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
